molecular formula C8H13NO2 B3048597 Methyl 6-cyanohexanoate CAS No. 17592-25-5

Methyl 6-cyanohexanoate

Cat. No.: B3048597
CAS No.: 17592-25-5
M. Wt: 155.19 g/mol
InChI Key: GQFYOUFBNQTCHT-UHFFFAOYSA-N
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Description

Methyl 6-cyanohexanoate: is an organic compound with the chemical formula C8H13NO2 . It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-cyanohexanoate can be synthesized through the reaction of 6-bromohexanoic acid with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide . The reaction typically occurs at elevated temperatures to facilitate the substitution of the bromine atom with a cyano group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyanohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Methyl 6-cyanohexanoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Researchers use it to study the effects of cyano-containing compounds on biological systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 6-cyanohexanoate exerts its effects involves the interaction of the cyano group with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. This interaction can lead to the formation of new chemical bonds and the modification of existing molecules .

Comparison with Similar Compounds

  • Methyl hexanoate
  • Ethyl 6-cyanohexanoate
  • 6-cyanohexanoic acid

Comparison: Methyl 6-cyanohexanoate is unique due to the presence of both a cyano group and an ester functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. In contrast, similar compounds like methyl hexanoate lack the cyano group, limiting their reactivity in certain types of reactions .

Properties

IUPAC Name

methyl 6-cyanohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFYOUFBNQTCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496920
Record name Methyl 6-cyanohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17592-25-5
Record name Methyl 6-cyanohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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